5-methyl-3-[(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)diazenyl]-1H-indol-2-ol
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Overview
Description
5-methyl-3-[(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)diazenyl]-1H-indol-2-ol is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-[(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)diazenyl]-1H-indol-2-ol typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the indole core, followed by the introduction of the triazinoindole moiety and the diazenyl group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to achieve high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-methyl-3-[(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)diazenyl]-1H-indol-2-ol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinone derivatives, while reduction may yield different hydroxy or amino derivatives.
Scientific Research Applications
5-methyl-3-[(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)diazenyl]-1H-indol-2-ol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials, dyes, and other industrial applications.
Mechanism of Action
The mechanism of action of 5-methyl-3-[(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)diazenyl]-1H-indol-2-ol involves its interaction with specific molecular targets and pathways. For example, it may act as an iron chelator, binding to iron ions and disrupting cellular processes that depend on iron . This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound may also interact with other cellular targets, leading to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
- 5-ethyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide
- 8-bromo-5-methyl-5H-1,2,4-triazino[5,6-b]indole-3(2H)-thione
Uniqueness
Compared to similar compounds, 5-methyl-3-[(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)diazenyl]-1H-indol-2-ol stands out due to its unique diazenyl group, which may confer distinct biological activities and chemical reactivity
Properties
IUPAC Name |
5-methyl-3-[(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)diazenyl]-1H-indol-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N7O/c1-9-6-7-13-12(8-9)16(18(27)20-13)24-26-19-22-17-15(23-25-19)11-5-3-4-10(2)14(11)21-17/h3-8,20,27H,1-2H3,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJUCXVNXYGELT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2N=NC3=NC4=C(C5=CC=CC(=C5N4)C)N=N3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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